Cas no 476462-35-8 (N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamide)

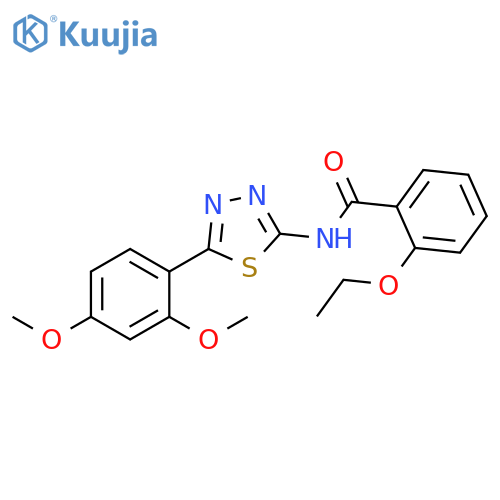

476462-35-8 structure

商品名:N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamide

N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamide

- N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide

- Benzamide, N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxy-

- F0529-0308

- AKOS024580641

- 476462-35-8

- AB00668086-01

- N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

- Oprea1_367805

-

- インチ: 1S/C19H19N3O4S/c1-4-26-15-8-6-5-7-13(15)17(23)20-19-22-21-18(27-19)14-10-9-12(24-2)11-16(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)

- InChIKey: WACSLUHIIKSKLC-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NN=C(C2=CC=C(OC)C=C2OC)S1)(=O)C1=CC=CC=C1OCC

計算された属性

- せいみつぶんしりょう: 385.10962727g/mol

- どういたいしつりょう: 385.10962727g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 484

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 111Ų

じっけんとくせい

- 密度みつど: 1.293±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 7.93±0.50(Predicted)

N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0529-0308-4mg |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |

476462-35-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0529-0308-50mg |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |

476462-35-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0529-0308-1mg |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |

476462-35-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0529-0308-25mg |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |

476462-35-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0529-0308-5μmol |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |

476462-35-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0529-0308-10μmol |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |

476462-35-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0529-0308-20μmol |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |

476462-35-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0529-0308-10mg |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |

476462-35-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0529-0308-20mg |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |

476462-35-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0529-0308-2mg |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide |

476462-35-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamide 関連文献

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

476462-35-8 (N-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl-2-ethoxybenzamide) 関連製品

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬